molecular formula C16H26N4O3S B2709456 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide CAS No. 923233-26-5

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2709456
CAS No.: 923233-26-5
M. Wt: 354.47
InChI Key: ODYSJFAASYBPFD-UHFFFAOYSA-N
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Description

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that features a thiazole ring, a urea derivative, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Derivative Formation: The cyclohexylurea moiety can be introduced by reacting cyclohexylamine with an isocyanate or carbamoyl chloride.

    Coupling Reactions: The thiazole ring and the urea derivative are coupled under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Acetamide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are common.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: Its biological activity can be studied to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure could be utilized in the design of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide exerts its effects would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting or modulating their activity. The thiazole ring and urea moiety are known to interact with biological macromolecules, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-phenylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide
  • 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-ethoxypropyl)acetamide

Uniqueness

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxypropyl)acetamide is unique due to the combination of its cyclohexylurea moiety and methoxypropyl acetamide group, which may confer distinct biological activities and physicochemical properties compared to similar compounds. This uniqueness can be leveraged in drug design and material science applications to achieve specific desired outcomes.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-23-9-5-8-17-14(21)10-13-11-24-16(19-13)20-15(22)18-12-6-3-2-4-7-12/h11-12H,2-10H2,1H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYSJFAASYBPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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